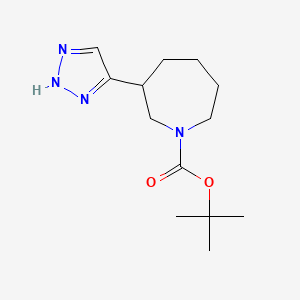

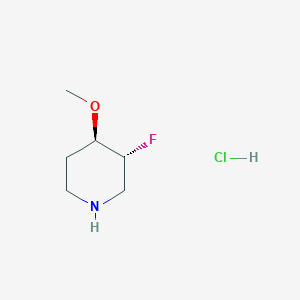

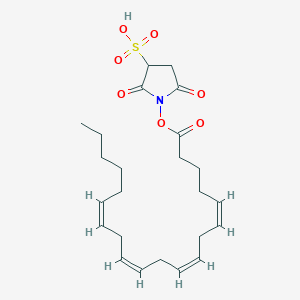

![molecular formula C8H8F3N3O4 B6289922 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate CAS No. 2387597-16-0](/img/structure/B6289922.png)

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate” is a chemical compound . It is a yellow solid with a melting point of 287–288 °C . The compound has been used in the synthesis of various derivatives .

Physical And Chemical Properties Analysis

“6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate” is a yellow solid with a melting point of 287–288 °C . Its molecular weight is 267.16 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The pyrrolopyrimidine scaffold is known to exhibit antimicrobial properties. Compounds with this structure have been studied for their potential to inhibit the growth of various bacteria and fungi, which could lead to the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

Research indicates that derivatives of pyrrolopyrimidine may possess anti-inflammatory activities. This could be particularly beneficial in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .

Antiviral Applications

The compound’s structure is similar to that of known antiviral agents, suggesting that it could be effective against viral infections. Studies are needed to explore its efficacy against specific viruses and its mechanism of action .

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders. Pyrrolopyrimidine derivatives may show antioxidant activity, helping to neutralize free radicals and reduce oxidative damage .

Antitumor and Anticancer Research

The pyrrolopyrimidine core is being investigated for its potential use in anticancer drugs. Its ability to inhibit certain kinases makes it a candidate for targeted cancer therapies, particularly in tumors that are dependent on these enzymes for growth and survival .

Kinase Inhibition

Kinase enzymes play a crucial role in signal transduction within cells. Pyrrolopyrimidine derivatives have shown activity in inhibiting kinase function, which is valuable in the treatment of diseases caused by dysregulated kinase activity, such as cancer .

Mecanismo De Acción

Target of Action

The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol trifluoroacetate is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Mode of Action

The compound interacts with ATR kinase, inhibiting its function . This interaction disrupts the normal functioning of the DDR, leading to an accumulation of single-strand breaks in DNA

Biochemical Pathways

The inhibition of ATR kinase affects the DNA damage response pathway . This pathway is crucial for maintaining genomic stability, and its disruption can lead to the accumulation of DNA damage, potentially leading to cell death or cancer .

Result of Action

In vitro studies have shown that this compound displays good anti-tumor activity . It can significantly reduce the phosphorylation level of ATR and its downstream signaling protein . This suggests that the compound could potentially be used in cancer therapy.

Propiedades

IUPAC Name |

1,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.C2HF3O2/c10-5-3-1-7-2-4(3)8-6(11)9-5;3-2(4,5)1(6)7/h7H,1-2H2,(H2,8,9,10,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNWAPLZYPCMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)NC(=O)NC2=O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol;2,2,2-trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

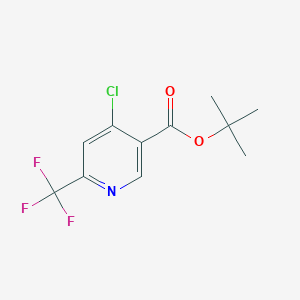

![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)